molecular formula C20H18N4O6S B11218887 4-ethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

4-ethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11218887
M. Wt: 442.4 g/mol
InChI Key: QWNJQCOECAFYPU-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the ethoxy and nitrophenyl groups. Common reagents used in these reactions include ethyl iodide, sodium hydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in areas where its specific functional groups may play a role.

    Industry: Its chemical properties may make it useful in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-2-nitrophenylacetamide: Shares the ethoxy and nitrophenyl groups but lacks the thieno[3,4-c]pyrazole core.

    N-(4-ethoxy-2-nitrophenyl)acetamide: Similar structure but different functional groups.

    4-ethoxy-2-nitrophenylbenzamide: Similar functional groups but different core structure.

Uniqueness

The uniqueness of 4-ethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its combination of functional groups and the thieno[3,4-c]pyrazole core, which may confer unique chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18N4O6S

Molecular Weight

442.4 g/mol

IUPAC Name

4-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C20H18N4O6S/c1-2-30-16-9-3-13(4-10-16)20(25)21-19-17-11-31(28,29)12-18(17)22-23(19)14-5-7-15(8-6-14)24(26)27/h3-10H,2,11-12H2,1H3,(H,21,25)

InChI Key

QWNJQCOECAFYPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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